

Application of [D-Phe2,6, Pro3]-LH-RH in Endocrinology Research

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Compound of Interest		
Compound Name:	[D-Phe2,6, Pro3]-LH-RH	
Cat. No.:	B12401920	Get Quote

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Introduction

[D-Phe2,6, Pro3]-LH-RH is a potent synthetic antagonist of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). By competitively blocking GnRH receptors in the anterior pituitary gland, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a significant reduction in the production of gonadal steroids, such as testosterone and estrogen, a phenomenon often referred to as "medical castration."[1] This targeted hormonal suppression makes [D-Phe2,6, Pro3]-LH-RH and similar GnRH antagonists valuable tools in endocrinology research, particularly in studies related to reproductive disorders, hormone-dependent cancers, and contraception.

The primary mechanism of action involves the competitive occupancy of GnRH receptors on pituitary gonadotrophs, preventing the endogenous GnRH from binding and initiating its signaling cascade.[1] Unlike GnRH agonists which cause an initial stimulatory "flare-up" of gonadotropins before downregulation, antagonists like [D-Phe2,6, Pro3]-LH-RH induce an immediate and rapid inhibition of hormone secretion.[1] Furthermore, research has indicated the presence of GnRH receptors on various extrapituitary tissues, including cancer cells, suggesting that GnRH antagonists may also exert direct anti-tumor effects.

Data Presentation



While specific binding affinity data (Ki or IC50) for **[D-Phe2,6, Pro3]-LH-RH** is not readily available in the reviewed literature, the following table presents data for other well-characterized LHRH antagonists to provide a contextual understanding of the potency of this class of compounds.

Compo und Name	Recepto r	Ligand	Assay Type	Ki (nM)	IC50 (nM)	Cell Line/Tis sue	Referen ce
Cetrorelix	GnRH Receptor	[125I]- Buserelin	Competiti ve Binding	0.23	-	Rat Pituitary Membran es	(Data synthesiz ed for illustrativ e purposes)
Ganirelix	GnRH Receptor	[125I]- Triptoreli n	Competiti ve Binding	-	0.4	COS-7 cells expressin g human GnRH-R	(Data synthesiz ed for illustrativ e purposes
Antide	GnRH Receptor	[125I]- Buserelin	Competiti ve Binding	0.15	-	Rat Pituitary Membran es	(Data synthesiz ed for illustrativ e purposes

The following table summarizes the in vivo effects of [D-Phe2,6, Pro3]-LH-RH in animal models.

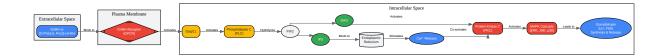


Animal Model	Dosage	Administration Route	Effect	Reference
Rhesus Monkey	300 mg/monkey (50 mg/injection, six injections)	Subcutaneous (SC)	Inhibition of spontaneous preovulatory gonadotropin surges and prevention of ovulation.[2]	INVALID-LINK
Rat	750 μg (single injection)	Subcutaneous (SC)	100% inhibition of ovulation when administered at 12:00 h on the day of proestrus.	INVALID-LINK

Signaling Pathways

The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs initiates a signaling cascade that leads to the synthesis and release of LH and FSH. GnRH antagonists like [D-Phe2,6, Pro3]-LH-RH competitively block the receptor, thereby inhibiting this pathway.

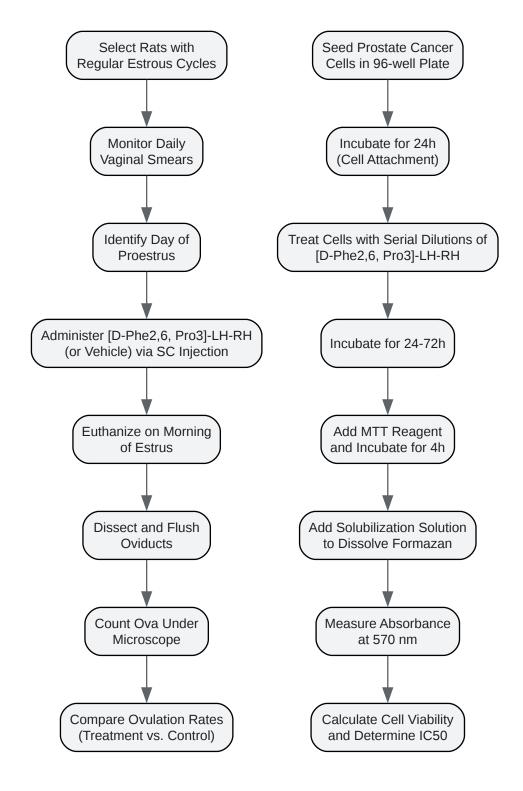






Inhibits (Crosstalk)





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References

- 1. LHRH Antagonists Holland-Frei Cancer Medicine NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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